AChE Selectivity Over BuChE: >10-Fold Window Versus Non-Selective Aplysamine-2
Aplysinamisine II selectively inhibits electric eel AChE with an IC50 of 770 nM while exhibiting negligible BuChE inhibition, yielding a selectivity ratio (BuChE IC50 / AChE IC50) exceeding 10 [1]. In contrast, the structurally related SIO alkaloid aplysamine-2 inhibits both AChE (IC50 = 460 nM) and BuChE (IC50 = 1,030 nM) with only a ~2.2-fold selectivity ratio [2]. This represents an approximately 5-fold improvement in selectivity for aplysinamisine II over aplysamine-2 when measured by the BuChE/AChE IC50 ratio. Aerophobin-1, another SIO, also demonstrated >10-fold selectivity, but its AChE IC50 was not explicitly quantified in the same study, limiting direct head-to-head comparison [1].
| Evidence Dimension | AChE vs. BuChE selectivity ratio |
|---|---|
| Target Compound Data | Aplysinamisine II: AChE IC50 = 770 nM; BuChE IC50 = not reached (selectivity ratio >10) |
| Comparator Or Baseline | Aplysamine-2: AChE IC50 = 460 nM; BuChE IC50 = 1,030 nM (selectivity ratio ~2.2) |
| Quantified Difference | Selectivity ratio improved >4.5-fold for aplysinamisine II relative to aplysamine-2 |
| Conditions | Electric eel AChE (Ellman's method, acetylthiocholine substrate, 30 min preincubation) and horse serum BuChE (butyrylthiocholine substrate, 30 min preincubation) |
Why This Matters
Superior AChE/BuChE selectivity reduces the risk of peripheral cholinergic side effects mediated by BuChE inhibition, making aplysinamisine II the preferred choice for CNS-targeted AChE inhibitor screening programs.
- [1] Salib, M.N.; Hendra, R.; Molinski, T.F. Spiroisoxazoline Inhibitors of Acetylcholinesterase from Pseudoceratina verrucosa. J. Nat. Prod. 2023, 86 (7), 1789–1802. View Source
- [2] BindingDB Entry BDBM50599319 (Aplysamine-2): AChE IC50 = 460 nM, BuChE IC50 = 1,030 nM. BindingDB Entry BDBM50599316 (Aplysinamisine II): AChE IC50 = 770 nM. Accessed via BindingDB.org. View Source
